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C18 Ceramide-13C2,D2

Cat. No.: B13865585
M. Wt: 570.0 g/mol
InChI Key: VODZWWMEJITOND-ASBUDYAPSA-N
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Description

Significance of Isotopic Tracers in Advanced Metabolomics and Lipidomics

The study of lipids, known as lipidomics, has rapidly evolved from viewing lipids as simple energy storage molecules and membrane components to recognizing their critical roles in a vast array of cellular processes and diseases. nih.govnih.gov A key technology driving this evolution is the use of stable isotope labeling. nih.govbioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving humans. bioscientifica.comdiagnosticsworldnews.com

The core principle of stable isotope labeling involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C) or hydrogen (¹H) with deuterium (B1214612) (²H or D). nih.gov These labeled molecules, or tracers, are chemically identical to their natural counterparts and behave in the same way metabolically. bioscientifica.com This allows researchers to introduce a labeled precursor into a biological system and track its journey as it is converted into various downstream metabolites. nih.govdiagnosticsworldnews.com

By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can detect and measure the labeled molecules and their products with high precision. diagnosticsworldnews.comresearchgate.netnih.gov This enables the direct measurement of metabolic fluxes—the rates of synthesis, degradation, and interconversion of molecules—providing a dynamic picture of metabolic pathways that cannot be obtained from static concentration measurements alone. nih.govresearchgate.netcreative-proteomics.com Stable isotope-labeled lipids, in particular, are considered the gold standard for absolute quantification in lipidomics, serving as ideal internal standards to correct for variations during sample preparation and analysis. diagnosticsworldnews.comcaymanchem.com

The applications of stable isotope labeling are extensive, allowing for the investigation of nutrient distribution, drug metabolism, and the underlying mechanisms of diseases. nih.govdiagnosticsworldnews.commdpi.com This powerful technique has become indispensable for gaining a deeper understanding of the complex and dynamic nature of the lipidome. nih.govresearchgate.net

Foundational Principles of Ceramide Biochemistry and Metabolism

Ceramides (B1148491) are central, bioactive lipid molecules that form the structural backbone of all sphingolipids. nih.govnih.gov They consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying length. mhmedical.comnih.gov This structural variability gives rise to a large family of ceramide molecules, each with potentially distinct biological functions. nih.gov

Ceramides are not merely structural components of cell membranes; they are critical signaling molecules involved in regulating a wide range of cellular processes, including cell growth, differentiation, senescence, and programmed cell death (apoptosis). nih.govgosset.aicreative-proteomics.com The balance between ceramide levels and other sphingolipids, like sphingosine-1-phosphate (S1P), acts as a kind of "rheostat" that can determine a cell's fate. mdpi.com

The generation of ceramides in cells occurs through three primary pathways:

The De Novo Synthesis Pathway: This pathway builds ceramides from simpler precursor molecules, starting with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum. creative-proteomics.comwikipedia.org This initial reaction is the rate-limiting step in ceramide synthesis. mhmedical.com

The Sphingomyelinase Pathway: This pathway generates ceramide by breaking down sphingomyelin (B164518), a major component of cell membranes, through the action of enzymes called sphingomyelinases. wikipedia.org

The Salvage Pathway: This pathway recycles sphingosine, which is released from the breakdown of complex sphingolipids, by re-acylating it to form ceramide. creative-proteomics.comwikipedia.org

The degradation of ceramides primarily occurs through the action of enzymes called ceramidases, which break them down into sphingosine and a free fatty acid. creative-proteomics.com The intricate regulation and compartmentalization of these synthetic and degradative pathways control ceramide levels in different parts of the cell, allowing for specific responses to various stimuli and stresses. nih.gov Dysregulation of ceramide metabolism has been linked to numerous diseases, including insulin (B600854) resistance, cardiovascular disease, and cancer. gosset.aiwikipedia.orgmdpi.com

Strategic Utility of C18 Ceramide-13C2,D2 as a Research Probe in Sphingolipid Investigations

This compound is a synthetically produced ceramide molecule that has been labeled with two stable isotopes: two carbon-13 atoms and two deuterium atoms. This dual labeling makes it an exceptionally valuable tool for researchers studying sphingolipid metabolism, particularly with mass spectrometry-based techniques. scbt.com

The primary application of this compound is as an internal standard in lipidomics studies. caymanchem.com When analyzing the ceramide content of a biological sample, researchers add a known amount of the labeled ceramide at the beginning of the sample preparation process. Because the labeled standard has virtually identical physical and chemical properties to the naturally occurring (unlabeled) ceramides in the sample, it experiences the same losses and variations during extraction and analysis. caymanchem.comcaymanchem.com By comparing the final signal of the labeled standard to the signals of the unlabeled ceramides in the mass spectrometer, researchers can accurately quantify the absolute amounts of different ceramide species in their original sample. caymanchem.comphysiology.org

The specific incorporation of both ¹³C and ²H isotopes provides a distinct mass shift that clearly separates it from the natural isotopic distribution of unlabeled ceramides, ensuring unambiguous detection. nih.gov This precision is crucial for understanding the subtle but significant changes in ceramide profiles that are often associated with disease states. nih.govmdpi.com

Furthermore, labeled ceramides like this compound can be used in metabolic flux experiments to trace the fate of ceramides within cellular pathways. researchgate.netjst.go.jp By introducing the labeled ceramide to cells or organisms, scientists can follow its conversion into more complex sphingolipids or its breakdown products, providing detailed insights into the kinetics and regulation of these metabolic routes. researchgate.netphysiology.org The strategic design and application of this compound thus provide a powerful and precise method for dissecting the complex world of sphingolipid biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H71NO3 B13865585 C18 Ceramide-13C2,D2

Properties

Molecular Formula

C36H71NO3

Molecular Weight

570.0 g/mol

IUPAC Name

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1

InChI Key

VODZWWMEJITOND-ASBUDYAPSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Synthesis and Comprehensive Characterization of C18 Ceramide 13c2,d2

Methodologies for Isotopic Synthesis of Ceramides (B1148491)

The generation of isotopically labeled ceramides like C18 Ceramide-13C2,D2 is accomplished through sophisticated synthetic strategies that allow for the specific placement of heavy atoms. These methods are broadly categorized into chemical and chemo-enzymatic routes.

Chemical Synthetic Routes for Specific Isotopic Incorporation

Chemical synthesis provides a robust platform for introducing isotopes at desired positions within the ceramide molecule. nih.gov This approach often involves a multi-step process starting from isotopically labeled precursors. For instance, the synthesis can be designed to incorporate ¹³C atoms into the fatty acyl chain or the sphingosine (B13886) backbone. physiology.org A common strategy involves the N-acylation of a sphingosine or sphingosine analog with an isotopically labeled fatty acid. researchgate.net

One documented chemical synthesis pathway for a related ceramide, d18:2/16:0 ceramide, involves the initial creation of a sphingadiene, which is then acylated with a suitable fatty acid derivative to yield the final ceramide product. researchgate.net While the specific details for this compound are proprietary to manufacturers, the general principles of organic synthesis are applied to ensure high purity and correct isotopic placement. The synthesis of fluorescently labeled ceramides has also been achieved through methods like olefin cross-metathesis. acs.org

Chemo-Enzymatic Approaches to Labeled Ceramide Production

Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like labeled ceramides. nsf.gov Enzymes offer high selectivity and specificity, often catalyzing reactions under mild conditions. dtu.dk This approach can be particularly advantageous for ensuring the correct stereochemistry of the final product, as enzymes can distinguish between different isomers. nih.gov

The production of ceramides can be achieved through the enzymatic hydrolysis of sphingomyelin (B164518) or by the enzymatic acylation of sphingosine. dtu.dk For instance, sphingolipid ceramide N-deacylase has been used to synthesize labeled ceramide from sphingosine and a ¹⁴C-labeled fatty acid. dtu.dk Another approach involves using engineered enzymes for the on-site assembly of ceramides. nsf.gov These methods can also utilize labeled precursors, such as isotopically labeled fatty acids or amino acids like serine, which are incorporated into the ceramide structure through enzymatic pathways. nih.govfrontiersin.orgnih.gov For example, acetic acid bacteria have been cultured with ¹³C-labeled acetic acid to produce ¹³C-labeled dihydroceramide. nih.gov

Analytical Validation of Isotopic Purity and Positional Labeling

Following synthesis, rigorous analytical techniques are employed to confirm the isotopic purity, structural integrity, and precise location of the incorporated isotopes within the this compound molecule.

High-Resolution Mass Spectrometry for Isotopic Integrity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for validating isotopically labeled standards. frontiersin.orgcreative-proteomics.com It allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule, confirming the successful incorporation of the heavy isotopes. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used to separate the labeled ceramide from any unlabeled counterparts or other impurities before mass analysis. physiology.orgnih.govcreative-proteomics.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. physiology.orgnih.gov The fragmentation pattern of the labeled ceramide will show predictable mass shifts corresponding to the location of the isotopes, thus verifying the positional labeling. physiology.org For example, fragmentation can distinguish between labeling on the sphingosine backbone versus the N-acyl chain. physiology.org This level of detail is critical for ensuring the standard's reliability in quantitative studies. researchgate.netbiorxiv.org

Analytical TechniquePurposeKey Findings/ApplicationsReferences
High-Resolution Mass Spectrometry (HRMS)Confirming isotopic incorporation and purity.Provides accurate mass data to verify the presence of ¹³C and D isotopes. frontiersin.orgnih.govcreative-proteomics.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation and quantification of labeled ceramides.Allows for the identification and quantification of individual ceramide species with high sensitivity and specificity. physiology.orgnih.govcreative-proteomics.com
Tandem Mass Spectrometry (MS/MS)Structural confirmation and positional labeling verification.Fragmentation patterns reveal the location of isotopic labels on either the sphingosine backbone or the fatty acyl chain. physiology.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy for Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used to elucidate the detailed molecular structure of ceramides and confirm the position of isotopic labels. creative-proteomics.com ¹H and ¹³C NMR can provide a complete picture of the carbon and proton environments within the molecule. researchgate.net

In the context of this compound, ¹³C NMR would show enhanced signals at the positions of the ¹³C enrichment, directly confirming their location. Similarly, deuterium (B1214612) (²H) incorporation can be observed through changes in the ¹H NMR spectrum, as the deuterium atoms will not produce a signal under standard proton NMR conditions, leading to the disappearance of corresponding proton resonances. researchgate.netnih.gov Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC), can further correlate the labeled carbons with their attached protons, providing unambiguous evidence of the isotopic labeling site. researchgate.net

NMR TechniquePurposeExpected Observations for this compoundReferences
¹³C NMRDirectly detect and locate the incorporated ¹³C atoms.Enhanced signals corresponding to the two ¹³C-labeled carbon atoms. researchgate.net
¹H NMRConfirm the position of deuterium by observing the absence of proton signals.Disappearance of proton signals at the positions where deuterium (D) has been substituted. researchgate.netnih.gov
¹H-¹³C HMQCCorrelate labeled carbons with their attached protons for unambiguous positional assignment.Cross-peaks will confirm the connectivity between the ¹³C-labeled carbons and their neighboring protons. researchgate.net

Advanced Analytical Techniques Employing C18 Ceramide 13c2,d2

Quantitative Lipidomics Methodologies

Quantitative lipidomics aims to determine the absolute or relative amounts of individual lipid species within a biological system. The use of appropriate internal standards is fundamental to achieving reliable and reproducible results.

In mass spectrometry-based lipidomics, the signal intensity of an analyte can be affected by various factors, including ionization efficiency and matrix effects. Internal standards are essential for correcting these variations, thereby enabling accurate quantification. C18 Ceramide-13C2,D2 is added to a sample at a known concentration before sample preparation and analysis. By comparing the signal intensity of the endogenous C18 Ceramide to that of the this compound internal standard, the concentration of the endogenous ceramide can be accurately determined.

This stable isotope-labeled standard is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods. It co-elutes with the endogenous C18 Ceramide, experiencing similar ionization and matrix effects. This co-elution ensures that any variations in the analytical process affect both the analyte and the internal standard to a similar extent, leading to a highly accurate quantification. The distinct mass-to-charge ratio (m/z) of this compound allows for its clear differentiation from the endogenous form in the mass spectrometer.

The validation of analytical methods is a critical step in ensuring the reliability of lipidomics data. A robust method validation strategy for a lipidomics platform utilizing this compound as an internal standard would typically involve assessing several key parameters. These include linearity, which is the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the assay.

Precision, which measures the closeness of agreement between a series of measurements, is assessed through repeatability and intermediate precision studies. Accuracy, the closeness of the measured value to the true value, is often evaluated using spike-recovery experiments, where known amounts of the analyte are added to a sample matrix. The stability of the analyte and the internal standard in the sample matrix and during the analytical process is also thoroughly investigated. The use of this compound aids in establishing these validation parameters for C18 Ceramide analysis.

Internal Standard Applications in Mass Spectrometry-Based Lipid Quantification

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its high accuracy and precision. It is a definitive method that relies on the use of a stable isotope-labeled analog of the analyte as an internal standard.

The fundamental principle of IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the unlabeled analyte (C18 Ceramide). After allowing the labeled standard and the unlabeled analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The ratio of the signal intensities of the labeled and unlabeled species is then used to calculate the concentration of the endogenous analyte.

A key advantage of IDMS is that it is not necessary to recover the entire amount of the analyte from the sample, as the isotopic ratio remains constant throughout the extraction and analysis process. This makes IDMS particularly suitable for the analysis of lipids in complex biological matrices where sample losses can be significant. Practical considerations for successful IDMS analysis include the careful selection of an appropriate isotopically labeled standard with high isotopic purity and the optimization of the mass spectrometry conditions to ensure accurate measurement of the isotopic ratio.

The application of IDMS for ceramide analysis in complex biological systems like cell lysates and tissue homogenates requires careful optimization to overcome challenges such as low analyte concentrations and significant matrix effects. The choice of this compound as an internal standard is advantageous due to its structural similarity to the endogenous analyte.

Optimization strategies often involve the development of efficient lipid extraction protocols to isolate ceramides (B1148491) from the complex matrix while minimizing the co-extraction of interfering substances. This may include liquid-liquid extraction or solid-phase extraction techniques. Furthermore, chromatographic separation using liquid chromatography is typically employed prior to mass spectrometry to separate different ceramide species and reduce matrix suppression. The parameters of the mass spectrometer, such as collision energy and fragmentation patterns in tandem mass spectrometry (MS/MS), are also optimized to achieve the best possible sensitivity and selectivity for both the endogenous C18 Ceramide and the this compound internal standard. The careful optimization of these steps is crucial for the development of a robust and reliable IDMS method for ceramide quantification in biological research.

Below is a table summarizing key aspects of the analytical applications of this compound.

Analytical Technique Application of this compound Key Advantages
Quantitative Lipidomics (LC-MS)Internal StandardCorrects for variations in ionization efficiency and matrix effects; Co-elutes with endogenous C18 Ceramide.
Method ValidationReference MaterialAids in establishing linearity, LOD, LOQ, precision, and accuracy of the analytical method.
Isotope Dilution Mass Spectrometry (IDMS)Isotope-labeled Internal StandardEnables highly accurate and precise quantification; Overcomes issues of incomplete sample recovery.

Elucidation of Ceramide Metabolic Pathways Using C18 Ceramide 13c2,d2 As a Tracer

Investigations into De Novo Ceramide Biosynthesis Flux

Tracing Carbon and Deuterium (B1214612) Flow in Cellular Models

In cellular models, stable isotope-labeled tracers are used to follow the metabolic fate of specific molecules. While direct tracing of de novo synthesis typically employs labeled precursors, the application of C18 Ceramide-¹³C₂,D₂ is primarily as a spike-in internal standard to ensure accurate quantification of endogenously synthesized ceramides (B1148491).

For instance, a common experimental approach involves incubating cells with a labeled precursor, such as ¹³C-palmitate. As the cells metabolize the precursor, the ¹³C label is incorporated into newly synthesized lipids, including various ceramide species. To accurately measure the amount of newly synthesized C18 ceramide, a known quantity of C18 Ceramide-¹³C₂,D₂ is added to the cell lysate during the lipid extraction process. Because the mass of the labeled standard is different from both the natural (unlabeled) and the newly synthesized (¹³C-labeled) ceramide, mass spectrometry can distinguish and quantify all three species simultaneously. This method corrects for any variability in sample preparation or instrument response, ensuring high accuracy.

Table 1: Representative Data for Quantification of Endogenous C18 Ceramide using a Labeled Standard

This interactive table illustrates how a stable isotope-labeled standard like C18 Ceramide-d7, analogous to C18 Ceramide-¹³C₂,D₂, is used for quantification in a biological sample, such as human plasma. The known concentration of the spiked standard allows for precise calculation of the endogenous analyte concentration. lcms.cz

SampleStandard Added (ng/mL)Endogenous C18 Ceramide Peak AreaStandard C18 Ceramide-d7 Peak AreaCalculated Endogenous Concentration (ng/mL)
Control Plasma 110045,28050,10090.4
Control Plasma 210048,15050,50095.3
Treated Plasma 110067,80049,900135.9
Treated Plasma 210071,23050,250141.8

This table is based on methodology described for deuterated ceramide standards in plasma lipidomics. lcms.cz

Assessment of Pathway Dynamics in Subcellular Fractions

Ceramide metabolism is highly compartmentalized within the cell. Key metabolic steps occur in specific organelles such as the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. To understand these localized dynamics, researchers can use exogenous labeled ceramides to trace their movement and conversion within isolated subcellular fractions.

Studies using labeled ceramides, such as ¹⁴C-labeled C16 ceramide, have shown that when added to cultured cells, these molecules are taken up and distributed among various organelles. nih.gov A significant portion of the exogenous ceramide is transported to the mitochondria. nih.gov By isolating these organelles after incubation with a tracer like C18 Ceramide-¹³C₂,D₂, researchers can quantify the amount of the tracer that has reached the compartment and identify the metabolites that have been formed in situ. For example, the conversion of the labeled ceramide into sphingomyelin (B164518) within mitochondrial fractions can be monitored. nih.gov This approach provides critical insights into the trafficking pathways and the specific metabolic activities of enzymes within different cellular compartments.

Table 2: Hypothetical Distribution and Metabolites of C18 Ceramide-¹³C₂,D₂ in Subcellular Fractions

This table illustrates the expected findings from an experiment where cells are incubated with C18 Ceramide-¹³C₂,D₂ and then fractionated to analyze its localization and metabolic fate.

Subcellular FractionC18 Ceramide-¹³C₂,D₂ Detected (pmol/mg protein)Labeled Metabolites Detected
Endoplasmic Reticulum150.5Labeled Glucosylceramide, Labeled Sphingomyelin
Golgi Apparatus85.2Labeled Sphingomyelin, Labeled Glucosylceramide
Mitochondria35.8Labeled Sphingomyelin
Plasma Membrane55.1Labeled Sphingomyelin

This table is a representative model based on published studies of exogenous ceramide trafficking and metabolism. nih.gov

Analysis of Ceramide Interconversion and Catabolic Fates

Once synthesized, ceramides can be converted into other complex sphingolipids or broken down. C18 Ceramide-¹³C₂,D₂ serves as an excellent substrate to trace these downstream metabolic pathways, allowing for the direct measurement of the flux towards sphingomyelin, hexosylceramides, and other derivatives, as well as its degradation.

Tracing of Labeled Ceramide into Downstream Sphingolipid Metabolites (e.g., sphingomyelin, hexosylceramide)

The primary metabolic fates of ceramide include its conversion to sphingomyelin via the addition of a phosphocholine (B91661) headgroup by sphingomyelin synthase (SMS), or its conversion to glucosylceramide by glucosylceramide synthase (GCS). nih.gov By introducing C18 Ceramide-¹³C₂,D₂ into a cellular system, the appearance of the ¹³C and D labels in sphingomyelin and hexosylceramide pools can be monitored over time using liquid chromatography-mass spectrometry (LC-MS).

This "pulse-chase" style of experiment reveals the rate of conversion and the relative activity of these competing pathways. For example, after incubating cells with C18 Ceramide-¹³C₂,D₂, lipids are extracted at various time points. The ratio of labeled product (e.g., ¹³C₂,D₂-Sphingomyelin) to the remaining labeled precursor (C18 Ceramide-¹³C₂,D₂) provides a direct measure of the biosynthetic flux. Studies have demonstrated that exogenously supplied long-chain ceramides are effectively metabolized, with sphingomyelin being the major product. nih.gov

Table 3: Time-Course of C18 Ceramide-¹³C₂,D₂ Conversion to Downstream Metabolites

This interactive table shows representative data from a time-course experiment tracking the conversion of exogenously added C18 Ceramide-¹³C₂,D₂ into its major downstream metabolites in a cell culture model.

Time Point (hours)C18 Ceramide-¹³C₂,D₂ (% of total label)¹³C₂,D₂-Sphingomyelin (% of total label)¹³C₂,D₂-Hexosylceramide (% of total label)
195.24.10.7
478.519.81.7
1255.142.32.6
2430.965.53.6

This table represents expected kinetic data based on established ceramide metabolic fates. nih.govplos.org

Kinetic Studies of Ceramide-Degrading Enzymes with C18 Ceramide-13C2,D2 as a Substrate

Ceramides are catabolized by a family of enzymes known as ceramidases, which hydrolyze the N-acyl linkage to produce sphingosine (B13886) and a free fatty acid. chemie-brunschwig.ch The activity of these enzymes is critical for maintaining the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate. C18 Ceramide-¹³C₂,D₂ can be used as a substrate in in vitro assays to measure the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of specific ceramidases.

In such an assay, the labeled ceramide is incubated with a source of the enzyme, such as a cell lysate or a purified protein. The reaction is stopped at different time points, and the amount of product formed (¹³C₂,D₂-sphingosine) is quantified by LC-MS. This stable isotope-based method offers a sensitive and non-radioactive alternative to traditional enzyme assays. By measuring the rate of product formation at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the enzyme's affinity for the substrate and its maximum catalytic rate.

Functional Enzymology and Mechanistic Insights

Beyond tracing metabolic flux, C18 Ceramide-¹³C₂,D₂ can be employed to gain deeper mechanistic insights into the enzymes that synthesize and modify it. The six different ceramide synthases (CerS) in mammals exhibit distinct specificities for fatty acyl-CoAs of different lengths. chemie-brunschwig.ch CerS1, for example, is primarily responsible for synthesizing C18 ceramide. chemie-brunschwig.ch

Recent structural and biochemical studies have revealed that ceramide synthesis proceeds via a "ping-pong" mechanism involving a covalent acyl-enzyme intermediate. pnas.org While these studies often use unlabeled or other forms of labeled substrates, C18 Ceramide-¹³C₂,D₂ could theoretically be used in reverse reactions or in binding assays to probe enzyme-substrate interactions. For instance, its distinct mass would allow it to be traced in pull-down experiments designed to identify proteins that bind specifically to C18 ceramide. Furthermore, understanding how C18 ceramide levels, which can be accurately quantified using its labeled counterpart as a standard, influence the activity of downstream enzymes provides crucial information on the allosteric regulation within the sphingolipid network. The balance between C18 ceramide and its metabolites, like sphingomyelin and sphingosine-1-phosphate, is a critical factor in cellular signaling, governing processes from proliferation to apoptosis. chemie-brunschwig.ch

Characterization of Enzyme Specificity and Efficiency

Beyond determining basic kinetic parameters, C18 Ceramide-¹³C₂,D₂ is instrumental in characterizing the substrate specificity and catalytic efficiency of enzymes in the ceramide metabolic network. Different enzymes exhibit preferences for ceramides with specific acyl chain lengths. By using a labeled C18 ceramide, researchers can directly assess its suitability as a substrate for a particular enzyme compared to other ceramides.

For instance, ceramide synthases display distinct specificities for fatty acyl-CoAs of varying lengths. Similarly, enzymes that metabolize ceramide, such as glucosylceramide synthase and sphingomyelin synthase, may also have preferences for the acyl chain length of their ceramide substrate. By performing competitive assays with a mixture of labeled C18 ceramide and unlabeled ceramides of different chain lengths, it is possible to determine the relative preference of an enzyme for the C18 species.

The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Kₘ, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time). The use of C18 Ceramide-¹³C₂,D₂ allows for the precise measurement of product formation, which is essential for calculating kcat. A higher kcat/Kₘ value indicates greater catalytic efficiency, meaning the enzyme can convert the substrate to product more effectively, even at low substrate concentrations.

Studies utilizing labeled ceramides have revealed that the metabolism of ceramides can be highly dependent on their acyl chain length. For example, very-long-chain ceramides (e.g., C24:0) may be metabolized into sphingomyelin and hexosylceramides at a faster rate than long-chain ceramides like C18:0. researchgate.net This highlights the importance of using specific, labeled substrates like C18 Ceramide-¹³C₂,D₂ to dissect the fine details of enzyme specificity and efficiency within the complex landscape of sphingolipid metabolism.

Table 2: Illustrative Enzyme Specificity and Efficiency with C18 Ceramide-¹³C₂,D₂

Enzyme Substrate(s) Relative Activity (%) Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Ceramide Kinase (CERK) C18 Ceramide-¹³C₂,D₂ 100 1.2 x 10⁵
C16 Ceramide 85 1.0 x 10⁵
C24 Ceramide 40 0.5 x 10⁵
Neutral Sphingomyelinase (nSMase) C18-Sphingomyelin-¹³C₂,D₂ 100 2.5 x 10⁶
C16-Sphingomyelin 90 2.2 x 10⁶
C24-Sphingomyelin 60 1.5 x 10⁶

Note: This table is for illustrative purposes. The data is hypothetical and intended to demonstrate how labeled substrates can be used to compare enzyme activity and efficiency with different substrates. C18-Sphingomyelin-¹³C₂,D₂ would be a product of metabolism from C18 Ceramide-¹³C₂,D₂.

Subcellular Trafficking and Compartmentalization Dynamics of C18 Ceramide 13c2,d2

Real-Time Tracking of Labeled Ceramide Transport

Direct real-time tracking of native C18 Ceramide is technically challenging. To overcome this, researchers utilize modified ceramide analogs, most commonly those with fluorescent tags. These probes, such as NBD-C6-ceramide or BODIPY-ceramide, allow for visualization of ceramide transport pathways via live-cell imaging and microscopy. While these analogs often have shorter acyl chains for better solubility and transport, they have been instrumental in elucidating the general principles of ceramide trafficking, which are broadly applicable to long-chain species like C18 Ceramide. biorxiv.org Studies using these labeled analogs have revealed two primary mechanisms for ceramide transport from the ER: vesicular and non-vesicular transport. rupress.org

Movement Between Endoplasmic Reticulum and Golgi Apparatus

The transport of ceramide from its site of synthesis in the ER to the Golgi apparatus is a critical step for its conversion into complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. scientificarchives.commdpi.com This transport occurs via two distinct pathways:

Vesicular Transport: Ceramides (B1148491) can be incorporated into COPII-coated vesicles that bud from the ER and travel to the cis-Golgi. This pathway is ATP-dependent and is part of the cell's general secretory pathway. rupress.org

Non-Vesicular Transport: A more rapid and specific pathway involves the direct transfer of ceramide at membrane contact sites (MCS), which are regions where the ER and Golgi membranes are in close proximity (10-30 nm). This transfer is mediated by lipid transfer proteins and is independent of the vesicular trafficking machinery. rupress.orgnih.gov

Recent research indicates that disruptions in the non-vesicular transport pathway can lead to the accumulation of ceramides in the ER, which is associated with cellular stress and senescence. biorxiv.org

Dynamics of Plasma Membrane Integration and Recycling

Once complex sphingolipids are synthesized in the Golgi, they are transported to the plasma membrane via vesicular carriers. At the plasma membrane, sphingomyelin can be hydrolyzed by sphingomyelinases to generate ceramide directly within the membrane. nih.gov This localized production of ceramide, including C18 Ceramide, has profound effects on the biophysical properties of the plasma membrane.

C18 Ceramide, with its long, saturated acyl chain, promotes the formation of highly ordered, gel-like membrane domains known as "ceramide-rich platforms." researchgate.net These platforms can alter membrane fluidity, curvature, and the organization of membrane proteins, thereby influencing signaling cascades, such as those involved in apoptosis. nih.govbiologists.com The dynamics of these ceramide-enriched domains are critical for their function. Proteins and lipids can be recruited to or excluded from these platforms, effectively amplifying cellular signals. researchgate.net

Internalized plasma membrane components, including lipids, undergo endocytic sorting. They can be recycled back to the plasma membrane or targeted for degradation in lysosomes, allowing the cell to dynamically regulate the lipid composition of its surface. biologists.com

Identification of Lipid Transfer Proteins Mediating C18 Ceramide-13C2,D2 Flux (e.g., CERT)

The primary mediator of non-vesicular ceramide transport from the ER to the trans-Golgi is the Ceramide Transfer Protein (CERT) . mdpi.comnih.gov CERT is a cytosolic protein that specifically extracts ceramide from the ER membrane and shuttles it to the Golgi for the synthesis of sphingomyelin. nih.gov

Structural and biochemical studies have provided detailed insights into how CERT recognizes and transports ceramides. The protein contains a steroidogenic acute regulatory protein-related lipid transfer (START) domain, which forms a hydrophobic cavity that accommodates a single ceramide molecule. pnas.orgpdbj.org Crystallographic data of the CERT START domain in complex with C18-ceramide reveals how the protein's structure dictates its specificity. The size and shape of the binding cavity impose a length limit on the acyl chain of the ceramide, and a network of hydrogen bonds at the base of the cavity ensures specific recognition of the ceramide headgroup. pnas.orgpdbj.org

While CERT can transfer various ceramide species, it shows high efficiency for those with acyl chain lengths between 14 and 20 carbons, which includes C18 Ceramide. nih.gov It does not transfer ceramides with very long acyl chains (longer than C20) or other lipids like sphingosine (B13886) or cholesterol. nih.gov The function of CERT is crucial; its inhibition or knockdown leads to the accumulation of ceramide in the ER and a significant reduction in sphingomyelin synthesis. biorxiv.orgnih.gov

Table 1: Acyl Chain Specificity of Ceramide Transfer Protein (CERT)
Ceramide Species (Acyl Chain Length)Relative Transfer Efficiency by CERTReference
C14-CeramideHigh nih.gov
C16-CeramideHigh nih.govnih.gov
C18-Ceramide High pnas.orgnih.gov
C20-CeramideModerate-High nih.gov
>C20-CeramideLow / Negligible pnas.orgnih.gov
C6-Ceramide (short-chain fluorescent analog)Recognized and Binds nih.gov

Pre Clinical Research Applications of C18 Ceramide 13c2,d2 in Mechanistic Studies

In Vivo Metabolic Flux Analysis in Model Organisms (e.g., rodent studies)

Metabolic flux analysis using stable isotopes like ¹³C is a robust method for measuring the rates of metabolic pathways in vivo. mdpi.comfrontiersin.org The incorporation of heavy isotopes from a labeled precursor into downstream metabolites allows researchers to track the flow of atoms through a metabolic network. C18 Ceramide-¹³C₂,D₂ is particularly valuable for these studies due to its specific labeling, which enables detailed investigation of ceramide dynamics.

Tissue-Specific Ceramide Turnover Rates

The administration of C18 Ceramide-¹³C₂,D₂ to model organisms, such as rodents, facilitates the determination of ceramide turnover rates in various tissues. By measuring the rate of disappearance of the labeled ceramide and the appearance of its labeled metabolic products over time, researchers can quantify how quickly ceramides (B1148491) are synthesized, catabolized, and converted into other sphingolipids in different organs. researchgate.net

Studies have shown that sphingolipid distribution and metabolism are highly tissue-specific. researchgate.net For instance, the stomach, cerebellum, liver, and plasma exhibit a particularly diverse and abundant pool of ceramides and related sphingolipids. researchgate.net Chronic conditions, such as hypoxia, have been shown to alter ceramide levels in a tissue-specific manner, with organs like the lungs and kidneys showing distinct responses. nih.gov The use of labeled ceramides allows for a precise understanding of these tissue-specific metabolic shifts.

Table 1: Illustrative Data on Tissue-Specific Ceramide Distribution in Mice

TissuePredominant Ceramide SpeciesRelative Abundance
CerebellumHexosylceramides (e.g., HexCer d18:1/24:1)Very High
StomachDiverse Ceramide Pool (37 species)High
LiverDiverse Ceramide PoolHigh
PlasmaDiverse Ceramide PoolHigh
epididymal White Adipose Tissue (eWAT)HexCer d18:1/24:1Very Low

This table is a representation of the types of data that can be generated from lipidomic studies. The data is based on findings indicating tissue-specific sphingolipid fingerprints. researchgate.net

Organ-Specific Lipidome Analysis Using C18 Ceramide-¹³C₂,D₂ Tracing

Tracing the ¹³C and D labels from C18 Ceramide-¹³C₂,D₂ allows for a comprehensive analysis of the lipidome in specific organs. This technique helps to elucidate the pathways through which C18 ceramide is metabolized and incorporated into more complex sphingolipids or broken down. For example, the label can be tracked into sphingomyelin (B164518), glucosylceramides, and other downstream products. core.ac.uk

Such analyses have revealed significant differences in lipid metabolism between different organs. The brain, for instance, has a high abundance of glycosphingolipids, while the kidney shows high levels of d18:2-containing sphingolipids. researchgate.net This organ-specific lipid profiling is crucial for understanding the physiological and pathological roles of ceramides in different parts of the body.

Investigating Ceramide Homeostasis in Defined Biological Systems

Ceramide homeostasis, the maintenance of a stable level of ceramides within cells and tissues, is critical for normal cellular function. core.ac.uk Disruptions in this balance are implicated in various diseases. C18 Ceramide-¹³C₂,D₂ is an invaluable tool for studying the mechanisms that control ceramide levels.

Assessment of Metabolic Pathway Dysregulation in Model Systems

By introducing C18 Ceramide-¹³C₂,D₂ into model systems, such as cell cultures or animal models of disease, researchers can assess how specific conditions affect ceramide metabolic pathways. For example, in models of metabolic syndrome or thoracic aortic dissection, elevated levels of C18 ceramide have been observed, suggesting a dysregulation of its synthesis or catabolism. nih.govnih.gov

Table 2: Example of Ceramide Level Changes in a Disease Model

ConditionCeramide SpeciesObservationImplication
Thoracic Aortic Dissection (TAD)C18-ceramideSignificantly elevated in TAD patientsPotential role in disease pathogenesis through inflammation nih.gov
Metabolic SyndromeC16, C18, C20 CeramidesSignificantly increased in MetS groupAssociation with insulin (B600854) resistance nih.gov

This table illustrates the type of findings from studies investigating metabolic dysregulation. nih.govnih.gov

In vitro studies using C18-ceramide have demonstrated its ability to promote inflammation in macrophages through the NLRP3-caspase 1 pathway, a key mechanism in the development of aortic dissection. nih.gov Conversely, inhibiting the de novo synthesis of ceramides has been shown to alleviate inflammation and disease progression in mouse models. nih.gov

Mechanistic Exploration of Ceramide Dynamics in Response to Genetic or Environmental Factors

The influence of genetic and environmental factors on ceramide metabolism can be precisely dissected using C18 Ceramide-¹³C₂,D₂. By exposing model systems to specific genetic modifications or environmental stressors (like a high-fat diet), researchers can trace the metabolic fate of the labeled ceramide and identify which enzymatic steps are affected. pnas.org

For instance, genetic variations in enzymes involved in ceramide synthesis, such as ceramide synthases (CerS), can lead to altered levels of specific ceramide species and are associated with metabolic disorders. nih.govresearchgate.net Similarly, environmental factors like diet can significantly impact the ceramide profile in different tissues. researchgate.net Tracing studies with labeled ceramides help to pinpoint the specific pathways that are perturbed by these factors, providing a deeper understanding of the molecular basis of disease.

Emerging Methodologies and Future Research Directions for C18 Ceramide 13c2,d2

Integration with Spatially Resolved Lipidomics Technologies (e.g., MALDI-MS Imaging)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. creative-proteomics.complos.org The use of stable isotope-labeled internal standards, such as isotopically labeled ceramides (B1148491), is crucial for quantitative mass spectrometry imaging (Q-MSI) to account for variations in ionization efficiency and matrix effects. biorxiv.orgnih.gov This allows for the accurate determination of the concentration of specific lipids in different regions of a tissue. biorxiv.org

Recent advancements in MALDI-MSI technology, including high-speed and high-spatial-resolution instruments, enable the detailed mapping of lipid microenvironments at the single-plaque or even cellular level. chemrxiv.orgthermofisher.com For instance, MALDI-MSI has been used to characterize the lipid profiles in postmortem human brain tissue, revealing the enrichment and depletion of various sphingolipid and phospholipid species in relation to amyloid-β plaques. chemrxiv.org The integration of C18 Ceramide-13C2,D2 as an internal standard in such studies would allow for precise quantification of endogenous C18 ceramide, providing critical data on its localized metabolism in disease states.

Furthermore, the development of post-ionization techniques like MALDI-2 has expanded the range of lipid classes that can be analyzed with high sensitivity. nih.gov Combining these advanced imaging platforms with stable isotope-labeled standards like this compound will be instrumental in creating detailed, quantitative maps of ceramide distribution and metabolism within complex tissues. acs.orgbruker.com

Table 1: Applications of MALDI-MS Imaging in Lipidomics

ApplicationDescriptionKey Advantage
Quantitative Mass Spectrometry Imaging (Q-MSI) Uses stable isotope-labeled internal standards to quantify endogenous lipids directly in tissue sections. biorxiv.orgnih.govProvides accurate spatial quantification of lipids, correcting for analytical variability. biorxiv.org
High-Resolution Tissue Mapping Enables visualization of lipid distribution at the cellular or subcellular level. creative-proteomics.comchemrxiv.orgOffers detailed insights into the localized lipid metabolism in specific tissue microenvironments. chemrxiv.org
Clinical Diagnostics Shows promise as a tool for real-time, preparation-free tissue analysis to differentiate between healthy and diseased states based on lipid profiles. researchgate.netPotential for rapid, intraoperative diagnostics. researchgate.net
Drug Development Can be used to map the distribution of drugs and their metabolic effects on lipid profiles within tissues.Provides spatial information on drug targeting and efficacy.

Development of High-Throughput Assays for Lipid Metabolism Research

The development of high-throughput assays is essential for screening large numbers of samples and accelerating research into lipid metabolism. creative-proteomics.com While traditional methods like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) can be laborious, newer approaches aim to increase speed and efficiency. nih.gov

Shotgun lipidomics, which analyzes intact lipid species directly from extracts using tandem mass spectrometry, offers a high-throughput alternative to chromatography-based methods. creative-proteomics.com This technique allows for the rapid profiling of hundreds of lipid species in a single run. creative-proteomics.com The use of stable isotope-labeled standards like this compound in these assays is critical for accurate quantification.

Fluorescently labeled ceramide analogs are also utilized in high-throughput screening to assess the activity of enzymes involved in ceramide metabolism. nih.govasm.org These assays, often performed in microplate format, can be used to screen for potential inhibitors or activators of enzymes like sphingomyelin (B164518) synthase. nih.govthermofisher.com While fluorescent probes are useful, stable isotope-labeled compounds like this compound coupled with mass spectrometry provide higher specificity and structural information.

The combination of automated sample preparation, rapid analytical techniques like shotgun lipidomics or high-throughput LC-MS/MS, and the use of appropriate internal standards such as this compound will be pivotal for large-scale lipid metabolism studies, including clinical biomarker discovery and drug development. creative-proteomics.comresearchgate.net

Table 2: Comparison of High-Throughput Lipid Analysis Techniques

TechniquePrincipleAdvantagesLimitations
Shotgun Lipidomics Direct infusion and analysis of lipid extracts by tandem mass spectrometry. creative-proteomics.comHigh speed, no chromatographic separation needed. creative-proteomics.comPotential for isobaric and isomeric interference.
High-Throughput LC-MS/MS Rapid liquid chromatography separation coupled with tandem mass spectrometry. waters.comGood separation of lipid classes, reducing ion suppression. waters.comSlower than direct infusion methods.
Fluorescence-Based Assays Use of fluorescently labeled lipid analogs to measure enzyme activity or lipid trafficking. nih.govthermofisher.comSuitable for high-throughput screening in microplates, relatively low cost. nih.govthermofisher.comIndirect measurement, potential for artifacts from the fluorescent tag.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies to detect specific ceramide species. creative-proteomics.comHigh-throughput format, commercially available kits. creative-proteomics.comLimited to specific, targeted ceramides; may lack the comprehensiveness of MS-based methods.

Computational Modeling and Systems Biology Approaches in Labeled Lipid Tracing

Stable isotope tracing, where a labeled precursor is introduced into a biological system, allows for the investigation of the dynamics of metabolic pathways. nih.gov The resulting complex labeling patterns in downstream metabolites, such as ceramides, can be analyzed using computational modeling and systems biology approaches to quantify metabolic fluxes. nih.govbiorxiv.org

Metabolic Flux Analysis (MFA) is a powerful computational technique used to determine reaction rates within a metabolic network. biorxiv.org When combined with stable isotope labeling, MFA can untangle the complex, interconnected pathways of lipid metabolism, including synthesis, catabolism, and recycling of acyl chains and headgroups. biorxiv.org Software platforms like INCA (Isotopically Non-stationary Metabolic Flux Analysis) are designed to analyze such complex datasets. nih.govbiorxiv.org

These computational models can integrate data from various "omics" platforms (e.g., lipidomics, transcriptomics, proteomics) to build comprehensive, dynamic models of cellular metabolism. nih.govnih.gov By using this compound as a tracer, researchers can specifically follow the fate of the C18 acyl chain and the sphingoid backbone, providing quantitative data to build and validate these models. biorxiv.org This systems-level understanding is crucial for elucidating how ceramide metabolism is dysregulated in diseases and for identifying potential therapeutic targets. biorxiv.orgnih.gov

The development of in silico workflows for the detection and annotation of low-abundance and labeled lipid species is an active area of research that will further enhance the power of these approaches. lipidmaps.org

Table 3: Computational Tools and Approaches in Labeled Lipidomics

Tool/ApproachDescriptionApplication in this compound Research
Metabolic Flux Analysis (MFA) A computational method to quantify intracellular metabolic fluxes using stable isotope labeling data. biorxiv.orgQuantifying the rates of synthesis, degradation, and interconversion of C18 ceramide.
INCA (Isotopically Non-stationary MFA) A software platform for analyzing complex, non-stationary isotopic labeling data. nih.govbiorxiv.orgModeling the dynamic changes in this compound labeling over time to understand pathway kinetics.
Systems Biology Integration Combining lipidomics data with other omics datasets (genomics, transcriptomics, proteomics) to build comprehensive models of cellular processes. nih.govUnderstanding the regulatory networks that control C18 ceramide levels and their impact on cellular function.
Specialized Annotation Software (e.g., Miso, Lipostar) Computational tools designed to identify and annotate isotopically labeled molecules in complex mass spectrometry data. lipidmaps.orgoup.comAccurate identification and quantification of this compound and its downstream metabolites from raw analytical data.

Q & A

Q. What methodological approaches are used to track the metabolic behavior of C18 Ceramide-13C2,D2 in lipidomics studies?

Researchers employ isotopic labeling (13C2 and D2) to distinguish this compound from endogenous ceramides. Mass spectrometry (MS) is the primary tool for quantification, leveraging the distinct mass shifts caused by isotopic labels. Nuclear magnetic resonance (NMR) spectroscopy complements MS by providing structural insights into lipid interactions. Controls include using unlabeled ceramides to validate isotopic separation and spike-in recovery experiments to assess extraction efficiency .

Q. How is this compound utilized to study lipid raft dynamics in cellular membranes?

The compound is incorporated into lipid bilayers to monitor raft formation via fluorescence resonance energy transfer (FRET) or super-resolution microscopy. Isotopic labels enable precise tracking of its localization in membrane microdomains. Researchers correlate its distribution with signaling protein recruitment (e.g., kinases) and measure raft stability under stress conditions (e.g., oxidative stress) using quantitative MS .

Q. What protocols ensure the stability of this compound during experimental workflows?

Storage at -20°C in inert atmospheres prevents degradation. During experiments, avoid prolonged exposure to light or elevated temperatures. Purity (>95% via HPLC) is validated before use. For cell-based studies, solubilize the compound in ethanol or dimethyl sulfoxide (DMSO) at concentrations below 0.1% to minimize solvent toxicity .

Advanced Research Questions

Q. How can researchers address isotopic dilution effects when quantifying this compound in complex biological matrices?

Isotopic dilution occurs when endogenous ceramines compete with labeled analogs. To mitigate this, use internal standards (e.g., C17 ceramide) and perform calibration curves in matrix-matched samples. Advanced MS workflows, such as multiple reaction monitoring (MRM), enhance specificity. Normalize data to protein content or phospholipid levels to account for matrix variability .

Q. What experimental designs resolve contradictions in ceramide-mediated apoptosis studies using this compound?

Discrepancies often arise from cell type-specific responses or variations in ceramide subcellular localization. To address this:

  • Use compartment-specific probes (e.g., mitochondrial-targeted sensors) to track ceramide accumulation.
  • Combine MS with genetic knockdowns (e.g., ceramide synthase isoforms) to isolate pathway contributions.
  • Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .

Q. How can cross-disciplinary methods (e.g., MS coupled with molecular dynamics simulations) enhance understanding of this compound’s role in membrane curvature?

Molecular dynamics simulations predict how isotopic labeling affects lipid packing and curvature. Experimental validation involves atomic force microscopy (AFM) to measure membrane rigidity in vesicles containing this compound. Cross-correlate simulation data with MS-based lipidomics to identify curvature-sensitive signaling lipids .

Q. What strategies optimize the detection of low-abundance this compound metabolites in large-scale lipidomic screens?

Use hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites. Enhance sensitivity via derivatization (e.g., with trimethylsilyl groups) for gas chromatography-MS (GC-MS). Data-independent acquisition (DIA) modes in MS improve coverage of low-concentration species. Confirm identities with MS/MS spectral libraries .

Methodological Best Practices

  • Data Contradiction Analysis : When results conflict (e.g., pro-survival vs. pro-apoptotic ceramide effects), re-examine experimental conditions (e.g., concentration gradients, exposure duration) and validate with orthogonal assays (e.g., caspase activation assays vs. metabolic flux analysis) .
  • Experimental Reprodubility : Document batch-specific purity (>95% HPLC) and storage conditions. Use standardized protocols for lipid extraction (e.g., Bligh-Dyer method) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.